2-(2-羟乙基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

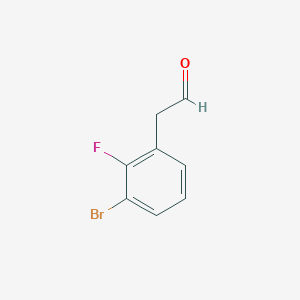

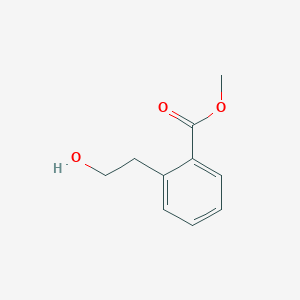

Benzoic acid, 2-(2-hydroxyethyl)-, methyl ester is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.203. The purity is usually 95%.

BenchChem offers high-quality Benzoic acid, 2-(2-hydroxyethyl)-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-(2-hydroxyethyl)-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

偶氮染料衍生物的合成

2-(2-羟乙基)苯甲酸甲酯可用于偶氮染料衍生物的合成 . 这些衍生物具有多种生物学和药理学应用,例如抗真菌、抗结核、抗病毒、抗炎、抗癌、抗菌、DNA结合和镇痛性质 . 将杂环部分掺入偶氮染料支架中提高了目标衍生物的生物活性 .

杀虫剂

苯甲酸甲酯,一种类似于2-(2-羟乙基)苯甲酸甲酯的化合物,已被确定为一种很有前景的、环境友好的杀虫剂 . 它天然存在于植物中作为代谢产物,其气味对某些昆虫具有吸引力 . 研究表明,苯甲酸甲酯是一种有效的杀虫剂,可以防治各种农业害虫、储藏害虫和城市害虫 .

药理活性

2-(2-羟乙基)苯甲酸甲酯可用于合成具有多种药理活性的化合物 . 例如,一些偶氮染料衍生物对人结肠癌细胞系(HCT116)表现出良好的活性,可以抑制癌细胞的生长 .

生物活性分子的前体

2-甲酰基苯甲酸甲酯,一种类似于2-(2-羟乙基)苯甲酸甲酯的化合物,被认为是一种重要的结构,也是寻找新的生物活性分子的优秀前体 . 它在合成上是一种通用的底物,可以用作制备医药产品的原料 .

作用机制

Target of Action

Methyl 2-(2-hydroxyethyl)benzoate, also known as Benzoic acid, 2-(2-hydroxyethyl)-, methyl ester, is an organic compound It is commonly used in perfumes and cosmetics as a fixative, solvent, and stabilizer . It can also be used as an intermediate for drugs, indicating its potential role in interacting with various biological targets .

Biochemical Pathways

Given its use in cosmetics and potential as a pharmaceutical intermediate, it may be involved in a variety of biochemical processes .

Pharmacokinetics

Its solubility in ethanol, dimethyl ether, chloroform, and ethyl acetate, and slight solubility in water , suggest that it may have good bioavailability.

Result of Action

Given its use in cosmetics and potential as a pharmaceutical intermediate, it may have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-(2-hydroxyethyl)benzoate. For instance, its stability may be affected by temperature, as it should be stored away from high temperature . Furthermore, its efficacy in cosmetics and perfumes may be influenced by factors such as pH, presence of other ingredients, and individual variations in skin chemistry .

生化分析

Biochemical Properties

It is known that benzoate, a related compound, is metabolized through catechol and 2-hydroxymuconic semialdehyde . This suggests that Methyl 2-(2-hydroxyethyl)benzoate might interact with enzymes involved in these metabolic pathways.

Cellular Effects

It is known that benzoates can have antimicrobial effects This suggests that Methyl 2-(2-hydroxyethyl)benzoate might influence cell function by interacting with microbial cells

Molecular Mechanism

It is known that the preparation of this compound involves a thermal reaction of methyl p-hydroxybenzoate with chloroacetic anhydride to generate p-hydroxyphenylacetate . Under alkaline conditions, methyl iodide is added to react with P-hydroxyphenylacetate to generate Methyl 2-(2-hydroxyethyl)benzoate .

Temporal Effects in Laboratory Settings

It is known that this compound is relatively stable and does not degrade easily

Metabolic Pathways

It is known that benzoate, a related compound, is metabolized through the protocatechuate branch of the beta-ketoadipate pathway . This suggests that Methyl 2-(2-hydroxyethyl)benzoate might be involved in similar metabolic pathways.

属性

IUPAC Name |

methyl 2-(2-hydroxyethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5,11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUQDRXTUSMLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581744.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2581747.png)

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2581749.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581752.png)

![1-{4-[(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B2581758.png)

![2-[(4-chlorophenyl)sulfanyl]-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2581760.png)

![Tert-butyl (2S)-2-[(Z)-C-chloro-N-hydroxycarbonimidoyl]pyrrolidine-1-carboxylate](/img/structure/B2581761.png)

![5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581764.png)